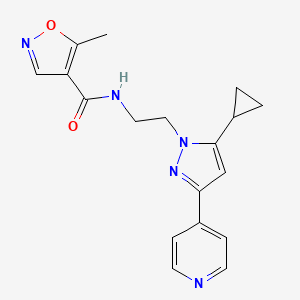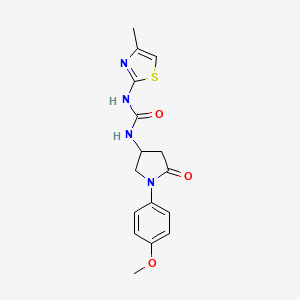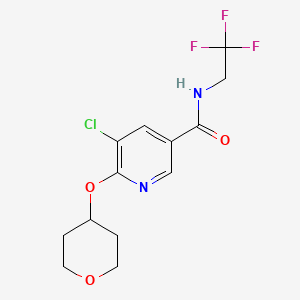
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide, also known as TPN171, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Application in Herbicide Development
Research has explored nicotinamide derivatives for their potential in creating novel herbicides. For instance, a study by Chen Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides, which share a structural resemblance with the specified compound, demonstrated significant herbicidal activity against specific weeds. This suggests that modifications to the nicotinamide structure can yield compounds with promising applications in agriculture (Chen Yu et al., 2021).
Intermediate for Efficient Herbicide Synthesis
In another example, Zuo Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine from nicotinamide, highlighting the role of nicotinamide derivatives as intermediates in producing highly efficient herbicides. This showcases the compound's utility in synthetic pathways leading to agricultural chemicals (Zuo Hang-dong, 2010).
Supramolecular Chemistry and Crystal Engineering
Nicotinamide and its derivatives also play a significant role in supramolecular chemistry and crystal engineering. Babulal Das and J. Baruah (2011) investigated multicomponent crystals of nicotinamide, revealing complex formation with various dicarboxylic acids. These studies contribute to understanding molecular interactions and stabilization mechanisms in crystal structures, which is crucial for designing new materials with tailored properties (Babulal Das & J. Baruah, 2011).
Antibacterial and Antifungal Applications
Furthermore, compounds containing nicotinamide have been explored for their antibacterial and antifungal activities. For instance, N. Oroujzadeh, K. Gholivand, and Negin Rezaei Jamalabadi (2017) synthesized carbacylamidophosphates containing nicotinamide and reported on their structural characterization and antibacterial effects. Such studies open avenues for the development of new antimicrobial agents based on nicotinamide structures (N. Oroujzadeh et al., 2017).
properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O3/c14-10-5-8(11(20)19-7-13(15,16)17)6-18-12(10)22-9-1-3-21-4-2-9/h5-6,9H,1-4,7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTJUIOROKLIMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2,2,2-trifluoroethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
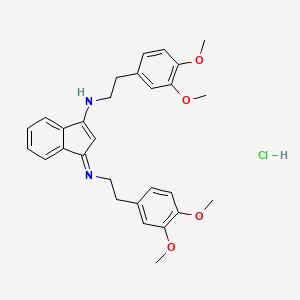
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![1-methyl-8-(3-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356224.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)
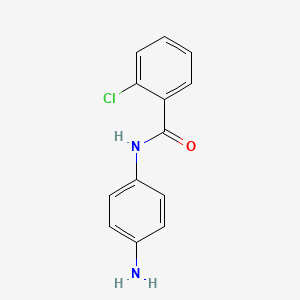
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
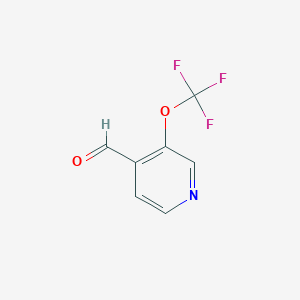
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)
